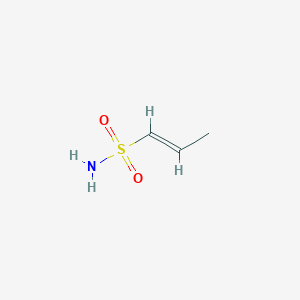

Prop-1-ene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

121.16 g/mol |

IUPAC Name |

(E)-prop-1-ene-1-sulfonamide |

InChI |

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+ |

InChI Key |

YKRLMZKCVQTOAZ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/S(=O)(=O)N |

Canonical SMILES |

CC=CS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Prop-1-ene-1-sulfonamide: A Technical Guide for Researchers

Abstract

Prop-1-ene-1-sulfonamide is a small molecule of interest within the broader class of vinyl sulfonamides, a group of compounds recognized for their potential as covalent modifiers of biological macromolecules. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related vinyl sulfonamides to infer its characteristics and potential applications in drug discovery and chemical biology. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₃H₇NO₂S. The structure features a sulfonamide group attached to the first carbon of a propene chain. The presence of a double bond gives rise to the possibility of E/Z isomerism.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 753002-39-0[1]

-

Molecular Formula: C₃H₇NO₂S

-

Molecular Weight: 121.16 g/mol [1]

-

SMILES: C/C=C/S(=O)(=O)N (for the E-isomer)

Isomerism:

The double bond in this compound allows for the existence of two geometric isomers: (E)-prop-1-ene-1-sulfonamide and (Z)-prop-1-ene-1-sulfonamide. The relative stability and reactivity of these isomers may differ and would require experimental or computational investigation to determine.

Physicochemical Properties (Predicted and Inferred)

| Property | Value (for Prop-1-ene-2-sulfonamide) | Data Source |

| Molecular Weight | 121.16 g/mol | PubChem CID: 20563296[2] |

| XLogP3-AA | -0.2 | PubChem CID: 20563296[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 20563296[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 20563296[2] |

| Rotatable Bond Count | 1 | PubChem CID: 20563296[2] |

| Exact Mass | 121.01974964 Da | PubChem CID: 20563296[2] |

| Topological Polar Surface Area | 68.5 Ų | PubChem CID: 20563296[2] |

Spectroscopic Properties (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of sulfonamides and vinyl groups, the following can be predicted:

¹H NMR Spectroscopy:

-

Vinyl Protons: Resonances in the range of 5-7 ppm, with coupling constants characteristic of their geometric relationship (cis or trans).

-

Methyl Protons: A doublet in the upfield region (around 1.8-2.2 ppm).

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet that is exchangeable with D₂O, typically appearing in the downfield region.

¹³C NMR Spectroscopy:

-

Vinyl Carbons: Resonances in the range of 100-150 ppm.

-

Methyl Carbon: A signal in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide group.

-

S=O Stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

-

C=C Stretching: A band in the region of 1650-1600 cm⁻¹.

-

S-N Stretching: A band around 950-900 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M+): Expected at m/z = 121.

-

Fragmentation: Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, general methods for the synthesis of vinyl sulfonamides can be applied.

General Synthetic Approaches

-

From a Vinyl Sulfonyl Chloride: The most common method involves the reaction of a corresponding vinyl sulfonyl chloride with ammonia or an amine. The vinyl sulfonyl chloride precursor can be synthesized through various routes, including the sulfochlorination of an appropriate alkene.

-

Elimination Reactions: Synthesis can be achieved through the elimination of a leaving group from a β-substituted ethylsulfonamide.

-

Novel Methods: Recent research has explored novel synthetic strategies, such as the use of an α-selenoether as a protecting group for the vinyl sulfonamide, which is then unmasked under mild oxidative conditions. This method offers the advantage of high purity without the need for chromatography of the final reactive product.

A General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which could be adapted for this compound.

Materials:

-

Prop-1-ene-1-sulfonyl chloride

-

Ammonia (or an appropriate amine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve Prop-1-ene-1-sulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add the base to the solution, followed by the slow, dropwise addition of the amine.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Applications

Direct biological studies on this compound are not currently published. However, the broader class of vinyl sulfonamides has been shown to possess significant biological activities, primarily due to their nature as Michael acceptors.

Covalent Inhibition of Cysteine Proteases

Vinyl sulfonamides are potent, irreversible inhibitors of cysteine proteases. The electrophilic vinyl group can undergo a Michael addition reaction with the nucleophilic thiol group of a cysteine residue in the active site of the enzyme, leading to the formation of a covalent bond and inactivation of the enzyme. This mechanism is of significant interest in the development of targeted therapies for diseases where cysteine proteases are implicated, such as parasitic infections and cancer.

Nrf2 Signaling Pathway Activation

Some vinyl sulfones and sulfonamides have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By reacting with cysteine sensors on the Nrf2 inhibitor Keap1, these compounds can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of protective genes. This activity suggests potential therapeutic applications in neurodegenerative diseases, inflammatory conditions, and cancer chemoprevention.

EGFR Tyrosine Kinase Inhibition

Structurally related vinyl sulfones have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to cell proliferation and survival in cancer. The vinyl group in these compounds can act as a Michael acceptor to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. This suggests that this compound could also be explored for its potential as an EGFR inhibitor.

Experimental Protocols

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the ability of a compound to activate the Nrf2 pathway.

Materials:

-

Hepatoma (HepG2) cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Test compound (this compound) dissolved in DMSO.

-

Positive control (e.g., sulforaphane).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Seed the ARE-luciferase HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

-

Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of the compound.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and normalize to cell viability.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This protocol describes an in vitro kinase assay to determine the inhibitory activity of a compound against EGFR.

Materials:

-

Recombinant human EGFR kinase.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP.

-

Poly(Glu,Tyr) 4:1 peptide substrate.

-

Test compound (this compound) dissolved in DMSO.

-

Positive control (e.g., Gefitinib, Erlotinib).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compound and positive control in kinase buffer.

-

In a 384-well plate, add the test compound or control, recombinant EGFR kinase, and the peptide substrate.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal with luciferase.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents an under-investigated small molecule with potential for significant biological activity based on its structural class. As a vinyl sulfonamide, it is predicted to be an electrophilic species capable of covalent modification of proteins, particularly at cysteine residues. This reactivity profile suggests potential applications as an inhibitor of cysteine proteases and EGFR tyrosine kinase, as well as an activator of the Nrf2 signaling pathway. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to validate these predictions and explore its therapeutic potential. This technical guide provides a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

An In-depth Technical Guide to the Synthesis of (E)-prop-1-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-prop-1-ene-1-sulfonamide is a vinyl sulfonamide, a class of compounds recognized for their potential as covalent modifiers of biological targets. Their inherent electrophilicity, arising from the Michael acceptor system, makes them valuable warheads for the design of irreversible inhibitors, particularly targeting cysteine and lysine residues in enzymes. This technical guide provides a comprehensive overview of a practical synthetic route to (E)-prop-1-ene-1-sulfonamide, detailed experimental protocols, and representative characterization data. Furthermore, it visualizes the synthetic workflow and a key signaling pathway associated with the mechanism of action of vinyl sulfonamides.

Introduction

Vinyl sulfonamides are increasingly utilized in drug discovery and chemical biology as covalent inhibitors.[1][2][3] The sulfonyl group acts as a strong electron-withdrawing group, activating the carbon-carbon double bond for nucleophilic attack by amino acid residues such as cysteine. This leads to the formation of a stable covalent bond with the target protein, resulting in irreversible inhibition. The (E)-stereochemistry of the double bond can be crucial for specific interactions within an enzyme's active site. This guide details a direct and efficient synthesis of (E)-prop-1-ene-1-sulfonamide, a fundamental building block in this class of compounds.

Synthetic Pathway

The synthesis of (E)-prop-1-ene-1-sulfonamide is most directly achieved through the reaction of the commercially available (E)-prop-1-ene-1-sulfonyl chloride with an ammonia source. This one-step process is efficient and avoids the complexities of synthesizing the vinyl sulfonyl chloride precursor.

Scheme 1: Synthesis of (E)-prop-1-ene-1-sulfonamide

Caption: Synthetic route to (E)-prop-1-ene-1-sulfonamide.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of (E)-prop-1-ene-1-sulfonamide based on general methods for the amination of sulfonyl chlorides.

3.1. Synthesis of (E)-prop-1-ene-1-sulfonamide

-

Materials:

-

(E)-prop-1-ene-1-sulfonyl chloride (1.0 eq)

-

Ammonium hydroxide (28-30% aqueous solution, 5.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (E)-prop-1-ene-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the aqueous ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution of the sulfonyl chloride. A white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-prop-1-ene-1-sulfonamide.

-

Data Presentation

Table 1: Reaction Data

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (post-chromatography) |

| Physical State | White to off-white solid |

Table 2: Spectroscopic Data (Representative)

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~6.8-7.2 (m, 1H, =CH-S), ~6.0-6.4 (m, 1H, CH₃-CH=), ~5.0-5.5 (br s, 2H, NH₂), ~1.9-2.2 (d, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~140-145 (=CH-S), ~125-130 (CH₃-CH=), ~18-22 (CH₃) |

| IR (cm⁻¹) | ~3350-3250 (N-H stretch, two bands for primary sulfonamide), ~1330-1310 (asymmetric SO₂ stretch), ~1160-1140 (symmetric SO₂ stretch), ~970 (C=C bend, trans) |

| MS (EI) | M⁺ expected at m/z 121.02. Common fragmentation patterns for sulfonamides include the loss of SO₂ (m/z 64) and cleavage of the S-N bond. |

Visualization of Pathways and Workflows

5.1. Signaling Pathway: Covalent Enzyme Inhibition

Vinyl sulfonamides act as irreversible inhibitors by forming a covalent bond with nucleophilic residues in the active site of an enzyme, such as a cysteine protease. The mechanism involves a Michael addition of the cysteine thiol to the activated double bond of the vinyl sulfonamide.

Caption: Covalent inhibition of an enzyme by (E)-prop-1-ene-1-sulfonamide.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (E)-prop-1-ene-1-sulfonamide.

Caption: Experimental workflow for the synthesis of (E)-prop-1-ene-1-sulfonamide.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of (E)-prop-1-ene-1-sulfonamide, a valuable building block for the development of covalent inhibitors. The provided experimental protocol, along with representative data and visual workflows, serves as a comprehensive resource for researchers in medicinal chemistry and drug development. The exploration of vinyl sulfonamides continues to be a promising avenue for the discovery of novel therapeutics that act via covalent mechanisms.

References

Spectroscopic Data Interpretation of Prop-1-ene-1-sulfonamide: A Technical Guide

Introduction

Prop-1-ene-1-sulfonamide is an organic compound containing a sulfonamide functional group attached to a propenyl chain. As a member of the vinyl sulfonamide class, it holds potential interest in medicinal chemistry and materials science due to the reactivity of the vinyl group and the biological significance of the sulfonamide moiety. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations based on known data for analogous compounds and typical spectroscopic ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 6.5 | Doublet of Quartets | 1H | H-1 (Vinyl) |

| ~ 6.5 - 7.0 | Doublet of Quartets | 1H | H-2 (Vinyl) |

| ~ 1.9 - 2.1 | Doublet of Doublets | 3H | H-3 (Methyl) |

| ~ 5.0 - 7.0 | Broad Singlet | 2H | NH₂ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 140 | C-1 (Vinyl) |

| ~ 120 - 130 | C-2 (Vinyl) |

| ~ 15 - 20 | C-3 (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H Asymmetric Stretch |

| 3300 - 3200 | Medium | N-H Symmetric Stretch |

| 3100 - 3000 | Medium | C-H Stretch (Vinyl) |

| 2950 - 2850 | Medium | C-H Stretch (Methyl) |

| 1650 - 1600 | Medium | C=C Stretch |

| 1350 - 1300 | Strong | S=O Asymmetric Stretch |

| 1170 - 1140 | Strong | S=O Symmetric Stretch |

| 950 - 900 | Strong | S-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Formula | Identity |

| 121 | C₃H₇NO₂S | Molecular Ion [M]⁺ |

| 106 | C₃H₆NS | [M-O]⁺ |

| 79 | SO₂NH | Sulfonamide fragment |

| 56 | C₃H₄S | Thiopropenyl fragment |

| 41 | C₃H₅ | Allyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Place the powdered mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be volatile and compatible with the ESI source.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).[3][4]

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

-

Mass Analysis:

-

Data Acquisition:

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Prop-1-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Prop-1-ene-1-sulfonamide. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide leverages established chemical shift theory and data from analogous structures, such as vinyl sulfones, to present a robust theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a detailed spectroscopic roadmap for the identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl protons, the methyl protons, and the protons of the sulfonamide group. The electron-withdrawing nature of the sulfonyl group is anticipated to cause a significant downfield shift (deshielding) of the vinyl protons compared to a simple alkene.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 6.5 - 7.0 | Doublet of Quartets (dq) | JH1-H2 = 15.0 (trans), JH1-H3 = 1.5 (allylic) |

| H-2 | 6.0 - 6.5 | Doublet of Quartets (dq) | JH2-H1 = 15.0 (trans), JH2-H3 = 7.0 (vicinal) |

| -CH₃ (H-3) | 1.8 - 2.2 | Doublet of Doublets (dd) | JH3-H2 = 7.0 (vicinal), JH3-H1 = 1.5 (allylic) |

| -SO₂NH₂ | 5.0 - 7.0 | Broad Singlet | N/A |

Note: The chemical shift of the -SO₂NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also undergo exchange with residual water in the solvent, leading to further broadening or disappearance.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms of the prop-1-ene backbone. Similar to the proton spectrum, the carbon atoms of the double bond are expected to be deshielded by the adjacent sulfonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 145 |

| C-2 | 125 - 135 |

| C-3 (-CH₃) | 15 - 25 |

Structural and Analytical Workflow Visualization

To facilitate a clear understanding of the molecular structure and the analytical process, the following diagrams have been generated using the Graphviz (DOT language).

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Figure 2: Logical workflow for the NMR analysis of this compound.

Experimental Protocols

The following section outlines a detailed, generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the sulfonamide group.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): An initial RG can be set automatically by the instrument.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak to its known chemical shift value.

-

Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative ratios of the different types of protons.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the provided experimental protocols and workflow visualizations, offer a comprehensive resource for the unambiguous identification and structural verification of this molecule. Researchers can utilize this information to guide their synthetic efforts, confirm the identity of their products, and facilitate the development of new chemical entities. It is important to reiterate that the presented NMR data are predictions and experimental verification is recommended.

Introduction to Vinyl Sulfonamides and Infrared Spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of Vinyl Sulfonamides

Vinyl sulfonamides are a class of organic compounds containing both a sulfonamide group (-SO₂NR₂) and a vinyl group (-CH=CH₂). In medicinal chemistry and drug development, they are highly valued as electrophilic "warheads" capable of forming covalent bonds with specific protein residues, particularly cysteine.[1][2][3][4] This makes them crucial components in the design of targeted covalent inhibitors.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for the characterization of these molecules. By measuring the absorption of infrared radiation, FT-IR spectroscopy provides a unique molecular "fingerprint" that can confirm the presence of key functional groups, verify the successful synthesis of the target compound, and assess its purity.[5][6] This guide provides a detailed overview of the characteristic IR absorptions of vinyl sulfonamides, experimental protocols for sample analysis, and logical workflows for spectral interpretation.

Characteristic Infrared Absorption Bands

The IR spectrum of a vinyl sulfonamide is dominated by the vibrational modes of its two primary functional groups: the sulfonamide and the vinyl moiety. The precise wavenumber of these absorptions can be influenced by the molecular environment, but they consistently appear in predictable regions of the spectrum.[7]

Sulfonamide Group (R-SO₂-N)

The sulfonamide group gives rise to several strong and easily identifiable absorption bands:

-

S=O Asymmetric & Symmetric Stretching: The most prominent features of a sulfonamide are the two intense stretching vibrations of the sulfonyl (SO₂) group. The asymmetric stretch appears at a higher frequency than the symmetric stretch.[8]

-

S-N Stretching: The stretching of the sulfur-nitrogen bond typically results in a medium to strong absorption band.[8]

-

N-H Stretching: For primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the N-H stretching vibration is observed in the region above 3200 cm⁻¹. Primary sulfonamides will show two distinct bands corresponding to asymmetric and symmetric stretches.[8]

Vinyl Group (-CH=CH₂)

The vinyl group provides several characteristic peaks that confirm its presence:

-

=C-H Stretching: The stretching of the sp² hybridized carbon-hydrogen bonds of the vinyl group occurs at a frequency just above 3000 cm⁻¹. This is a key diagnostic feature that distinguishes them from the sp³ C-H stretches of alkyl chains, which appear just below 3000 cm⁻¹.[7][9]

-

C=C Stretching: The carbon-carbon double bond stretch gives rise to a band of variable intensity in the 1680-1640 cm⁻¹ region.[7] Its intensity can be influenced by conjugation and substitution.

-

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations (or "wags") of the vinyl C-H bonds produce strong and sharp absorption bands in the fingerprint region (1000-650 cm⁻¹).[7] For a terminal vinyl group (-CH=CH₂), two distinct bands are typically observed.

Summary of Characteristic IR Absorptions

The following table summarizes the key quantitative data for the infrared analysis of a typical vinyl sulfonamide.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Typical Intensity |

| Sulfonamide | N-H Stretch (if present) | 3390 - 3230 | Medium, Broad |

| S=O Asymmetric Stretch | 1370 - 1315 | Strong | |

| S=O Symmetric Stretch | 1185 - 1145 | Strong | |

| S-N Stretch | 925 - 905 | Medium - Strong | |

| Vinyl | =C-H Stretch | 3100 - 3010 | Medium |

| C=C Stretch | 1680 - 1640 | Medium - Weak | |

| =C-H Out-of-Plane Bend | 1000 - 910 | Strong, Sharp | |

| Alkyl/Aryl | C-H Stretch (sp³) | 3000 - 2850 | Medium - Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium - Weak |

Note: The ranges cited are typical and can shift based on the specific chemical structure, substitution, and physical state of the sample.[7][8][10]

Logical Workflow for Spectral Interpretation

Interpreting the FT-IR spectrum of a vinyl sulfonamide involves a systematic search for the expected characteristic peaks. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for identifying a vinyl sulfonamide from an IR spectrum.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR spectra depend on proper sample preparation. The chosen method depends on the physical state of the vinyl sulfonamide sample (e.g., solid, oil).

Protocol 1: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[11] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[12]

Methodology:

-

Equipment Preparation: Thoroughly clean an agate mortar and pestle, and the pellet die components, with a volatile solvent like acetone or chloroform and ensure they are completely dry.[13]

-

Sample Grinding: Place 1-2 mg of the solid vinyl sulfonamide sample into the agate mortar and grind it into a very fine powder.[14]

-

Mixing with KBr: Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[12][14] The sample concentration should be between 0.2% and 1%.[11] Gently but thoroughly mix the sample and KBr by grinding for another minute until the mixture is homogeneous.[13]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes.[12][15] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[12]

-

Pellet Retrieval: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.[15] Handle the pellet with forceps to avoid contamination.

-

Analysis: Place the pellet into the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.[16]

Critical Consideration: KBr is hygroscopic.[11] Moisture absorbed from the atmosphere can lead to a broad absorption band around 3400 cm⁻¹ (O-H stretch), which could interfere with the N-H region.[12] Work quickly and use dry KBr.

Protocol 2: Thin Film Method for Oils or Soluble Solids

This method is suitable for amorphous solids, oils, or samples that can be dissolved in a volatile solvent.

Methodology:

-

Sample Preparation: If the sample is a solid, dissolve a small amount in a suitable volatile solvent (e.g., dichloromethane, acetone). The solvent must not have strong absorptions in regions that would obscure the sample's key peaks and must be fully evaporated before analysis.[17]

-

Film Deposition: Place one or two drops of the liquid sample or solution onto the face of an IR-transparent salt plate (e.g., NaCl, KBr). For solutions, allow the solvent to completely evaporate. A gentle stream of nitrogen or placing the plate in a vacuum oven can accelerate this process.[17]

-

Assembly: If using a liquid sample, place a second salt plate on top of the first to create a thin capillary film.

-

Analysis: Mount the salt plate(s) in the spectrometer's sample holder. Collect a background spectrum first, then acquire the sample spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent.

General Experimental and Characterization Workflow

The synthesis of vinyl sulfonamides and their subsequent characterization follows a standard workflow in chemical research. The diagram below outlines these key stages.

Caption: Workflow from synthesis to full characterization of vinyl sulfonamides.

Conclusion

Infrared spectroscopy is an indispensable, rapid, and non-destructive tool for the structural verification of vinyl sulfonamides. By systematically analyzing the spectrum for the strong, characteristic absorptions of the sulfonyl group and the unique vibrations of the vinyl moiety, researchers can efficiently confirm the identity and integrity of these important molecules. Proper sample preparation, following detailed protocols, is critical to obtaining high-quality spectra that enable confident structural assignments in research and drug development settings.

References

- 1. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. azom.com [azom.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. shimadzu.com [shimadzu.com]

- 15. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. The Do’s and Don’ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com [labcompare.com]

Navigating the Isomeric Landscape of Prop-1-ene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core technical details surrounding the isomers of Prop-1-ene-1-sulfonamide, a class of organic compounds with potential significance in medicinal chemistry. This document provides a comprehensive overview of their chemical identification, synthesis, and known biological context, presenting data in a structured format to facilitate research and development efforts.

Chemical Identification and Isomeric Differentiation

-

(1E)-prop-1-ene-1-sulfonyl chloride: 98821-29-5

-

(Z)-prop-1-ene-1-sulfonyl chloride: 29775-08-4

For clarity and accurate reporting, it is imperative for researchers to characterize the specific isomer(s) they are working with using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Known CAS Numbers for this compound and Related Isomers

| Compound Name | CAS Number | Isomeric Form |

| This compound | 753002-39-0 | Unspecified |

| (1E)-prop-1-ene-1-sulfonyl chloride | 98821-29-5 | E (trans) |

| (Z)-prop-1-ene-1-sulfonyl chloride | 29775-08-4 | Z (cis) |

| Prop-1-ene-2-sulfonamide | 16325-50-1 | N/A |

| Prop-2-ene-1-sulfonamide | 16325-51-2 | N/A |

Experimental Protocols for Stereoselective Synthesis

The synthesis of vinyl sulfonamides can be achieved through various methods, with some offering stereoselectivity, preferentially yielding the (E)-isomer. A common and effective method is the Horner-Wadsworth-Emmons reaction.

General Protocol for the Synthesis of (E)-prop-1-ene-1-sulfonamide via Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

-

Diethyl (sulfamoylmethyl)phosphonate

-

Acetaldehyde

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (sulfamoylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Wittig-Horner Reaction: Cool the ylide solution back to 0 °C. Add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (E)-prop-1-ene-1-sulfonamide.

Expected Outcome: This reaction typically yields the (E)-isomer as the major product due to the thermodynamic stability of the trans-alkene. The stereochemical purity should be confirmed by NMR analysis.

Biological Activity and Signaling Pathways

The biological activities of the individual (E)- and (Z)-isomers of this compound have not been extensively studied. However, the broader class of sulfonamides is well-known for a wide range of pharmacological activities.

Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.[1] Their antibacterial properties are a classic example, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Some sulfonamide derivatives have also been investigated for their cytotoxic effects against cancer cell lines.[2] The mechanism of action in these cases can be varied, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).

At present, there is no specific information available in the scientific literature linking this compound isomers to any particular signaling pathway. Research in this area would be a novel and potentially fruitful avenue for drug discovery.

Workflow for Investigating Biological Activity

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound isomers.

Conclusion

The study of this compound isomers presents an opportunity for the discovery of novel therapeutic agents. While there are gaps in the current knowledge, particularly concerning the specific biological activities of the (E) and (Z) isomers, the established synthetic methodologies for vinyl sulfonamides provide a solid foundation for further investigation. The key to advancing in this area will be the careful stereoselective synthesis and rigorous characterization of the individual isomers, followed by systematic biological screening to elucidate their potential as enzyme inhibitors or other bioactive molecules. This technical guide serves as a foundational resource for researchers embarking on this promising line of inquiry.

References

Theoretical Calculations on the Reactivity of Prop-1-ene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-ene-1-sulfonamide and related α,β-unsaturated sulfonamides are compounds of significant interest in medicinal chemistry and drug development. Their reactivity, particularly as Michael acceptors, makes them valuable moieties for covalent inhibitors and other targeted therapeutics.[1][2] Understanding the electronic structure and reaction mechanisms of these compounds at a quantum mechanical level is crucial for rational drug design and predicting their biological activity. This technical guide outlines the application of theoretical calculations, primarily Density Functional Theory (DFT), to elucidate the reactivity of this compound. It provides a framework for computational protocols, data interpretation, and visualization of key chemical events.

Introduction to the Reactivity of α,β-Unsaturated Sulfonamides

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the strongly electron-withdrawing sulfonamide group. This makes the β-carbon susceptible to nucleophilic attack, primarily through a Michael addition mechanism.[1][2] Vinyl sulfonamides are generally more electrophilic and, therefore, more reactive than their acrylamide counterparts, which are common "warheads" in covalent inhibitors.[1][2] This enhanced reactivity can be modulated by substituents on the nitrogen atom or the alkene, allowing for fine-tuning of their interaction with biological nucleophiles like cysteine or lysine residues in proteins.[1]

Theoretical calculations offer a powerful tool to quantify the electronic properties that govern this reactivity, map potential energy surfaces of reaction pathways, and predict kinetic and thermodynamic parameters.

Computational Methodology: A Detailed Protocol

This section details a typical computational protocol for investigating the reactivity of this compound using Density Functional Theory (DFT).

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure: The 3D structure of this compound is built using a molecular editor.

-

Optimization: The geometry is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Analysis of Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine the distribution of electron density and calculate atomic charges. This helps identify the most electrophilic and nucleophilic sites in the molecule.[4]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO's energy and spatial distribution are particularly important for predicting susceptibility to nucleophilic attack. A lower LUMO energy indicates higher electrophilicity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3][5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[3][5]

Modeling Reaction Pathways

To study a specific reaction, such as the Michael addition of a thiol (e.g., methanethiol, as a model for cysteine), the following steps are taken:

-

Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Various algorithms, such as the Berny algorithm, can be used.

-

TS Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima.

Predicted Reactivity Data for this compound

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical results for similar vinyl sulfonamide systems.

Table 1: Calculated Structural and Electronic Properties

| Parameter | Value | Description |

| Optimized Bond Lengths | ||

| Cα=Cβ | ~1.34 Å | Length of the carbon-carbon double bond. |

| Cβ-S | ~1.78 Å | Length of the carbon-sulfur single bond. |

| S-N | ~1.65 Å | Length of the sulfur-nitrogen single bond. |

| NBO Atomic Charges | ||

| Cα | ~ -0.35 e | Charge on the α-carbon of the vinyl group. |

| Cβ | ~ +0.15 e | Charge on the β-carbon, indicating its electrophilicity. |

| S | ~ +1.20 e | Charge on the sulfur atom. |

| FMO Energies | ||

| EHOMO | ~ -7.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | ~ -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 6.3 eV | Indicator of chemical reactivity and stability.[3][5] |

Table 2: Calculated Activation Barriers for Michael Addition

| Reaction | Nucleophile | Activation Energy (ΔG‡) | Description |

| Sulfa-Michael Addition | CH3S- (thiolate) | ~10-15 kcal/mol | Energy barrier for the addition of a soft nucleophile to the β-carbon. |

| Sulfa-Michael Addition | NH3 (amine) | ~18-25 kcal/mol | Energy barrier for the addition of a harder nucleophile. |

Visualizing Reactivity and Computational Workflows

Visual diagrams are essential for conveying complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and the key mechanism of reactivity for this compound.

Caption: A typical workflow for the computational analysis of molecular reactivity.

Caption: Logical diagram of the Sulfa-Michael addition reaction pathway.

Conclusion

Theoretical calculations provide indispensable insights into the reactivity of this compound. By employing DFT methods, researchers can obtain detailed information on the molecule's electronic structure, identify reactive sites, and quantify the energy barriers for key reactions like the Sulfa-Michael addition. This computational approach allows for a systematic, in-silico evaluation of reactivity that can guide the synthesis of new sulfonamide derivatives and accelerate the development of novel therapeutics. The protocols and data frameworks presented in this guide offer a starting point for conducting and interpreting such valuable theoretical investigations.

References

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Spectra, Electronic Properties, Biological Activities and Molecular Docking Investigation on Sulfonamide Derivative Compound: An Experimental and Computational Approach | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

Propene Sulfonamide Derivatives: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene sulfonamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the propene (allyl) moiety into the sulfonamide framework offers unique structural and electronic properties that can be exploited to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive review of the current state of research on propene sulfonamide derivatives, with a focus on their synthesis, biological activities, and potential for therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Synthesis of Propene Sulfonamide Derivatives

The synthesis of propene sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. The introduction of the propene group can be achieved by utilizing allylamine as the starting amine or by N-alkylation of a primary sulfonamide with an allyl halide.

General Experimental Protocol: N-Alkylation of a Primary Sulfonamide

A common method for the synthesis of N-allyl sulfonamides involves the deprotonation of a primary sulfonamide followed by reaction with an allyl halide. For instance, N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide can be synthesized as follows:

A mixture of N-phenyl benzenesulfonamide (2.1552 mmol), sodium hydride (8.333 mmol), and N,N-dimethylformamide (10 ml) is stirred at room temperature for 30 minutes. Allyl bromide (2.1552 mmol) is then added to the reaction mixture. The stirring is continued for an additional 3 hours, after which the contents are poured over crushed ice. The resulting precipitate is isolated, washed with water, and recrystallized from methanol to yield the purified product.[1]

Synthesis from Morita-Baylis-Hillman Adducts

Another synthetic route involves the use of Morita-Baylis-Hillman (MBH) adducts. Allyl sulfonamides can be prepared from these adducts and primary aromatic sulfonamides. This method allows for the generation of two series of allyl sulfonamides. The reaction of 2-[hydroxy(phenyl)methyl]acrylonitrile with primary aromatic sulfonamides yields products with a Z configuration, while the use of methyl 2-[hydroxy(phenyl)methyl]acrylate results in an E configuration for the final products.[2]

Biological Activities of Propene Sulfonamide Derivatives

Propene sulfonamide derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

Several studies have highlighted the potential of propene sulfonamide derivatives and structurally similar arylpropyl sulfonamides as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing potent activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Arylpropyl Sulfonamide Analogues | |||

| 4 | PC-3 (Prostate) | 44.9 | [3] |

| 4 | HL-60 (Leukemia) | 28.5 | [3] |

| 9 | PC-3 (Prostate) | 40.5 | [3] |

| 9 | HL-60 (Leukemia) | 33.1 | [3] |

| 14 | PC-3 (Prostate) | 39.1 | [3] |

| 14 | HL-60 (Leukemia) | 24.7 | [3] |

| 15 | PC-3 (Prostate) | 29.2 | [3] |

| 15 | HL-60 (Leukemia) | 20.7 | [3] |

| 20 | PC-3 (Prostate) | 35.9 | [3] |

| 20 | HL-60 (Leukemia) | 23.0 | [3] |

| N-Alkyl Sulfonamides | |||

| 7b | HepG2 (Liver) | 9.66 ± 0.8 | [2] |

| 7b | HCT-116 (Colon) | 7.49 ± 0.6 | [2] |

| 7b | MCF-7 (Breast) | 14.29 ± 1.3 | [2] |

| 7c | HepG2 (Liver) | 6.43 ± 0.5 | [2] |

| 7c | HCT-116 (Colon) | 8.65 ± 0.7 | [2] |

| 7c | MCF-7 (Breast) | 8.97 ± 0.7 | [2] |

| 10c | HepG2 (Liver) | 10.57 ± 0.9 | [2] |

| 10c | HCT-116 (Colon) | 14.29 ± 1.3 | [2] |

| 10c | MCF-7 (Breast) | 13.82 ± 1.1 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the arylpropyl sulfonamide analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as PC-3 and HL-60, are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Antibacterial Activity

The antibacterial potential of sulfonamides is well-established, and propene-containing derivatives have also been explored for their activity against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | |||

| 5a | E. coli | 7.81 | [4] |

| 9a | E. coli | 7.81 | [4] |

| 11b | S. aureus | 62.5 | [4] |

| 3b | S. aureus | 125 | [4] |

| 5b | S. aureus | 125 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antifungal Activity

Certain allyl sulfonamides have demonstrated notable antifungal activity, particularly against plant pathogenic fungi like Botrytis cinerea.

| Compound ID | Fungal Strain | Mycelial Growth Inhibition (%) at 3 mmol L⁻¹ | Reference |

| Allyl Sulfonamides | |||

| 1e | Botrytis cinerea | ~60% | [2] |

| 2f | Botrytis cinerea | ~60% | [2] |

Experimental Protocol: Poisoned Food Technique for Antifungal Activity

The antifungal activity against mycelial growth is evaluated using the poisoned food technique. The test compounds are incorporated into a molten potato dextrose agar (PDA) medium at a specific concentration. The medium is then poured into Petri plates. A small disc of the fungal mycelium is placed at the center of each plate. The plates are incubated, and the radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated by comparing the growth in the treated plates with that in the control plates.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

While the general mechanism for antibacterial sulfonamides is well-understood, the specific signaling pathways modulated by propene sulfonamide derivatives in other therapeutic areas, such as oncology, are still under investigation. For many anticancer agents, the mechanism involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel propene sulfonamide derivative.

Caption: A generalized workflow for elucidating the mechanism of action of a novel propene sulfonamide derivative.

Further research is required to delineate the specific molecular targets and signaling cascades affected by propene sulfonamide derivatives to fully understand their therapeutic potential.

Pharmacokinetics and ADME Properties

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of a drug candidate are critical for its clinical success. While comprehensive ADME data for propene sulfonamide derivatives are limited in the public domain, general considerations for sulfonamides can be informative. Sulfonamides exhibit a wide range of pharmacokinetic profiles depending on their specific chemical structures.

The development of new propene sulfonamide derivatives should include early-stage ADME profiling to optimize for desirable drug-like properties. The following diagram outlines a typical experimental workflow for in vitro ADME assessment.

Caption: A typical experimental workflow for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of a drug candidate.

Conclusion and Future Directions

Propene sulfonamide derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the development of new therapeutic agents. While initial studies have demonstrated their potential in oncology and infectious diseases, further research is warranted to fully explore their therapeutic utility.

Future efforts should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a broader range of propene sulfonamide derivatives to establish more comprehensive structure-activity relationships.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

-

Pharmacokinetic profiling: In-depth investigation of the ADME properties of lead candidates to optimize their drug-like characteristics.

-

In vivo efficacy studies: Validation of the therapeutic potential of promising derivatives in relevant animal models of disease.

By addressing these key areas, the full therapeutic potential of propene sulfonamide derivatives can be unlocked, paving the way for the development of novel and effective medicines.

References

- 1. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vinyl Sulfonamides as Michael Acceptors in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfonamides are a versatile class of Michael acceptors utilized in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. Their electron-withdrawing sulfonamide group activates the double bond for conjugate addition by a wide range of nucleophiles. The resulting β-functionalized sulfonamides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to the prevalence of the sulfonamide functional group in drug candidates. This document provides an overview of their application and detailed protocols for their use.

Applications in Organic Synthesis

Vinyl sulfonamides participate in Michael addition reactions with a variety of nucleophiles, including:

-

Carbon Nucleophiles: Enolates, organometallics, and enamines.

-

Nitrogen Nucleophiles: Amines, azides, and heterocycles.

-

Oxygen Nucleophiles: Alcohols and phenols.

-

Sulfur Nucleophiles: Thiols.

These reactions often proceed under mild conditions and can be rendered stereoselective through the use of chiral catalysts or auxiliaries. The resulting adducts can be further elaborated, for example, by removal of the activating sulfonamide group or by transformations of the newly introduced functional group.

Experimental Protocols

General Protocol for the Michael Addition of a Thiol to a Vinyl Sulfonamide

This protocol describes a general procedure for the conjugate addition of a thiol to a vinyl sulfonamide, a common application of this class of Michael acceptors.

Materials:

-

N-Phenyl-ethenesulfonamide (or other suitable vinyl sulfonamide)

-

4-Methoxythiophenol (or other suitable thiol nucleophile)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply (for inert atmosphere)

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Phenyl-ethenesulfonamide (1.0 eq). Dissolve the vinyl sulfonamide in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Addition of Nucleophile: Add 4-methoxythiophenol (1.1 eq) to the solution.

-

Initiation of Reaction: Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative data for the Michael addition of various nucleophiles to vinyl sulfonamides, highlighting the versatility and efficiency of this reaction.

| Entry | Vinyl Sulfonamide | Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-Phenyl-ethenesulfonamide | 4-Methoxythiophenol | Et3N | DCM | 2 | 95 | |

| 2 | N-Tosyl-vinylsulfonamide | Indole | - | Neat | 24 | 88 | |

| 3 | N-Boc-vinylsulfonamide | Pyrrolidine | - | MeOH | 1 | 98 | |

| 4 | N-Benzyl-ethenesulfonamide | Benzylamine | - | THF | 12 | 92 |

Visualizations

Caption: Experimental workflow for the Michael addition to a vinyl sulfonamide.

Caption: General reaction scheme for the Michael addition to a vinyl sulfonamide.

Application Notes and Protocols for Prop-1-ene-1-sulfonamide as an Irreversible Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Prop-1-ene-1-sulfonamide and related vinyl sulfonamides as irreversible enzyme inhibitors. This class of compounds acts as a valuable tool in chemical biology and drug discovery for selectively targeting and inactivating enzymes through covalent modification.

Introduction

This compound is a representative member of the vinyl sulfonamide class of compounds, which are potent electrophiles used for the targeted covalent inhibition of enzymes.[1][2][3] The vinyl sulfonamide moiety functions as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, within the active site or other functionally important regions of a protein.[4][5] This irreversible inhibition offers advantages in terms of prolonged duration of action and high potency. Vinyl sulfonamides are generally more reactive than the commonly used acrylamides, making them particularly useful for targeting less nucleophilic residues.[4]

Mechanism of Irreversible Inhibition

The primary mechanism of irreversible inhibition by vinyl sulfonamides is a Michael addition reaction. A nucleophilic residue from the enzyme, typically the thiol group of a cysteine or the amine group of a lysine, attacks the β-carbon of the vinyl group. This results in the formation of a stable carbon-sulfur or carbon-nitrogen bond, leading to the irreversible inactivation of the enzyme.

Target Enzymes

Vinyl sulfonamides have been successfully employed to irreversibly inhibit a variety of enzyme classes, demonstrating their broad utility in drug discovery and chemical biology.

Table 1: Examples of Enzyme Classes Targeted by Vinyl Sulfonamide Inhibitors

| Enzyme Class | Specific Examples | Targeted Residue | Reference |

| Kinases | ERK2, Bruton's tyrosine kinase (BTK) | Cysteine | [1][6] |

| Deubiquitylating Enzymes | USP7 | Cysteine | [1][7] |

| GTPases | KRas(G12C) | Cysteine | [1][6] |

| Cysteine Proteases | Cruzain, Papain | Cysteine | [3][8] |

| Other Enzymes | Thymidylate Synthase | Cysteine | [1][2][3] |

Quantitative Data on Vinyl Sulfonamide Inhibitors

Table 2: Representative Kinetic Data for Vinyl Sulfonamide Inhibitors

| Inhibitor | Target Enzyme | Ki (μM) | kinact (min-1) | kinact/Ki (M-1s-1) | Reference |

| Vinyl Sulfonamide Derivative | Cysteine Protease (Cruzain) | Data not specified | Data not specified | Potent inhibition observed | [8][9] |

| FT827 (Vinyl Sulfonamide) | USP7 | Data not specified | Data not specified | Potent covalent inhibition | [7] |

| NU6300 (Vinyl Sulfone) | CDK2 | Data not specified | Data not specified | Irreversible inhibition targeting Lys89 | [5] |

Note: The table above provides examples of the types of data obtained for vinyl sulfonamide inhibitors. For specific values, please refer to the cited literature.

Experimental Protocols

Protocol 1: Synthesis of Terminal Vinyl Sulfonamides

A general and robust method for the synthesis of terminal vinyl sulfonamides involves a two-step procedure from commercially available starting materials. This method, adapted from Craven et al. (2019), utilizes an α-selenoether masking group that is eliminated under mild oxidative conditions.[1]

Materials:

-

Appropriate amine starting material

-

2-((Phenylselanyl)ethyl)sulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium periodate (NaIO4)

-

Methanol (MeOH)

-

Water (H2O)

Procedure:

-

Sulfonamide Formation:

-

Dissolve the amine starting material in DCM.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C.

-

Add a solution of 2-((phenylselanyl)ethyl)sulfonyl chloride in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-selenoethyl sulfonamide by column chromatography.

-

-

Oxidative Elimination:

-

Dissolve the purified α-selenoethyl sulfonamide in a mixture of MeOH and H2O.

-

Add NaIO4 to the solution.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the terminal vinyl sulfonamide. The product is often of high purity and may not require further purification.[1]

-

Protocol 2: Irreversible Tethering Assay to Evaluate Enzyme Inhibition